Alginic acid calcium sodium salt, commonly referred to as calcium sodium alginate, is a polysaccharide derived from the cell walls of brown seaweeds. It is a salt formed from the reaction of alginic acid with calcium and sodium ions. Alginic acid itself is a linear copolymer composed of two monomeric units: β-D-mannuronic acid and α-L-guluronic acid, which are arranged in varying sequences. This compound is classified as a biopolymer and is widely used in various scientific and industrial applications due to its gelling, thickening, and stabilizing properties.
Alginic acid calcium sodium salt is primarily extracted from brown seaweeds, particularly species such as Laminaria, Macrocystis, and Ascophyllum. The extraction process generally involves maceration of the seaweed, followed by alkali treatment to solubilize the alginates. The resulting alginate solution can then be precipitated with calcium salts to form calcium alginate, which can subsequently be treated with sodium salts to yield calcium sodium alginate .
Alginic acid calcium sodium salt falls under the category of polysaccharides and is classified specifically as an alginate. Alginate compounds can be categorized based on their source (natural polysaccharides) and their structural characteristics (linear copolymers of uronic acids). They are recognized for their biological compatibility and are often used in food, pharmaceuticals, and biotechnology.
The synthesis of alginic acid calcium sodium salt typically involves two primary methods: the calcium alginate method and the direct conversion method.
The technical details of these processes involve controlling parameters such as pH, temperature, and concentration of reactants to optimize yield and purity. For instance, maintaining a specific pH during precipitation is crucial for achieving the desired gel structure and viscosity .
The molecular structure of alginic acid calcium sodium salt consists of alternating blocks of β-D-mannuronic acid and α-L-guluronic acid residues. The arrangement of these residues affects the physical properties of the polymer, such as its gelling ability and interaction with ions.
Alginic acid calcium sodium salt undergoes various chemical reactions depending on its environmental conditions:
The gelation process involves ionic interactions between carboxyl groups in the polymer chains and cations, leading to a three-dimensional network that traps water molecules.
The mechanism by which alginic acid calcium sodium salt exerts its effects primarily involves its ability to form gels upon contact with divalent cations. This gelation occurs through ionic cross-linking where calcium ions bridge between carboxyl groups on adjacent polymer chains.
Alginic acid calcium sodium salt has diverse applications across various fields:
Alginic acid calcium sodium salt is a polymeric ionic complex derived from the partial substitution of protons in alginic acid with sodium (Na⁺) and calcium (Ca²⁺) cations. Alginic acid itself is a linear copolymer composed of β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues linked by 1,4-glycosidic bonds, forming homopolymeric blocks (MM, GG) and heteropolymeric regions (MG/GM) [1] [3]. The calcium-sodium form represents a hybrid salt where calcium ions preferentially bind to G-blocks via ionic interactions, while sodium ions associate with M-blocks, resulting in a structure that synergizes the gel-forming capability of calcium alginate with the water-solubility of sodium alginate [2] [7]. The empirical formula is typically represented as (C₆H₇O₆Ca₁/₂Na)ₙ, with molecular weights ranging from 10,000–600,000 Da [9].
Table 1: Structural Characteristics of Alginic Acid Components
Monomeric Unit | Conformation | Bond Type | Role in Calcium-Sodium Salt |
---|---|---|---|
β-D-mannuronic acid (M) | C1 chair form, linear | β(1→4) glycosidic | Sodium binding, solubility enhancement |
α-L-guluronic acid (G) | 1C chair form, buckled | α(1→4) glycosidic | Calcium cross-linking, gel strength |
MG/GM blocks | Alternating sequence | Mixed linkages | Flexibility modulation |
Alginic acid was first isolated in 1881 by British pharmacist Edward C.C. Stanford during his investigations into kelp-derived products. Stanford's extraction process involved treating seaweed with alkaline solutions followed by acid precipitation, yielding a viscous material he termed "algin" [5] [10]. Commercial production began in 1929 by the Kelco Company (California), initially for boiler compounds and can-sealing applications. The pivotal innovation came in 1934 with its adoption as an ice-cream stabilizer, exploiting its water-binding and gelling properties. In 1944, the development of propylene glycol alginate expanded functionality in acidic foods. The calcium-sodium variant emerged later to optimize gel strength and biocompatibility, enabling advanced applications in wound dressings (e.g., Kaltostat®) and controlled drug delivery [1] [7] [10].
Alginic acid calcium sodium salt is not directly biosynthesized but derived from marine macroalgae (brown seaweeds) through ion exchange processes. Primary commercial sources include:
Table 2: Alginate Composition in Key Brown Seaweed Species
Seaweed Species | Extraction Yield (% Dry Weight) | M/G Ratio | Notable Properties |
---|---|---|---|
Laminaria hyperborea | 25–35% | 0.5–0.7 | High guluronate, strong gels |
Macrocystis pyrifera | 18–30% | 1.5–2.0 | High mannuronate, elastic gels |
Ascophyllum nodosum | 20–30% | 1.0–1.3 | Balanced functionality |
Sargassum vulgare | 17–30% | 0.6–0.7 | Low M/G, acid stability |
Durvillaea potatorum | ~30% | 1.2–1.5 | High viscosity |
Alginate biosynthesis occurs in brown algae via epimerase-mediated conversion of D-mannuronic acid to L-guluronic acid at the polymer level. Bacterial alginate production (e.g., Azotobacter vinelandii, Pseudomonas spp.) involves similar pathways but includes O-acetylation, absent in algal alginates [1] [3].
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